molecular formula C11H21NO4 B12850749 (R)-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

(R)-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Cat. No.: B12850749
M. Wt: 231.29 g/mol
InChI Key: PNWDZKPJZTYKJT-MRVPVSSYSA-N
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Description

®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Mechanism of Action

The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group protecting the amino group and a methyl group on the pentanoic acid backbone. This unique structure provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other organic synthesis processes .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(4R)-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-8(5-6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

PNWDZKPJZTYKJT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(CCC(=O)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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